(3-Azidopropyl)dimethylamine hydrochloride
Description
(3-Azidopropyl)dimethylamine hydrochloride is an organic azide compound with the molecular formula C₅H₁₂ClN₄ (calculated molecular weight: 164.63 g/mol). It consists of a dimethylamine group attached to a three-carbon propyl chain terminated by an azide (-N₃) functional group, stabilized as a hydrochloride salt. This compound is primarily utilized in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition, or CuAAC) for bioconjugation, polymer synthesis, and pharmaceutical derivatization due to its reactive azide moiety .
Properties
IUPAC Name |
3-azido-N,N-dimethylpropan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N4.ClH/c1-9(2)5-3-4-7-8-6;/h3-5H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZHKUADRWZLFKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN=[N+]=[N-].Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Azidopropyl)dimethylamine hydrochloride typically involves the reaction of (3-chloropropyl)dimethylamine with sodium azide in an appropriate solvent. The reaction is carried out under controlled conditions to ensure the formation of the azide group. The product is then purified and converted to its hydrochloride salt form .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent quality control measures to ensure the purity and consistency of the product .
Chemical Reactions Analysis
Types of Reactions
(3-Azidopropyl)dimethylamine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions.
Reduction Reactions: The azide group can be reduced to an amine group under appropriate conditions.
Cycloaddition Reactions: The azide group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide is commonly used as a reagent.
Reduction: Hydrogen gas or other reducing agents can be used.
Cycloaddition: Copper(I) catalysts are often employed in cycloaddition reactions.
Major Products
Substitution: Formation of substituted amines.
Reduction: Formation of primary amines.
Cycloaddition: Formation of triazoles.
Scientific Research Applications
(3-Azidopropyl)dimethylamine hydrochloride is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In bioconjugation techniques for labeling biomolecules.
Medicine: Potential use in drug development and delivery systems.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Azidopropyl)dimethylamine hydrochloride involves its ability to participate in azide-alkyne cycloaddition reactions, which are widely used in click chemistry. This reaction is highly specific and efficient, making it useful for tagging and modifying biomolecules. The azide group can also be reduced to an amine, which can then interact with various biological targets .
Comparison with Similar Compounds
Key Observations :
- Functional Group Differences : The azide group in the target compound enables bioorthogonal reactivity , distinguishing it from the chloride, carbodiimide, or alkyne functionalities in analogs.
- Stability: 3-Dimethylaminopropylchloride hydrochloride and the carbodiimide derivative are thermally stable solids, whereas the azide and alkyne compounds require careful handling due to explosive or flammability risks .
- Applications : The carbodiimide derivative is pivotal in peptide synthesis, while the azide compound is specialized for CuAAC reactions.
Biological Activity
(3-Azidopropyl)dimethylamine hydrochloride is a compound with significant potential in organic synthesis and medicinal chemistry, primarily due to its unique structural features, including an azide functional group and a dimethylamine moiety. This article explores its biological activity, synthesis, applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C5H10ClN4. It consists of:
- Azide Group (-N₃): A versatile functional handle for further transformations.
- Dimethylamine Group (-N(CH₃)₂): Provides basicity and potential nucleophilicity.
This compound's structure allows it to participate in various chemical reactions, particularly click chemistry, which is crucial for synthesizing complex molecules in medicinal chemistry.
Synthesis
The synthesis of this compound typically involves several steps:
- Preparation of the Azide : The azide group is introduced via nucleophilic substitution reactions.
- Formation of Dimethylamine : The dimethylamine moiety is incorporated through reductive amination or similar methods.
- Purification : The final product is purified using techniques such as recrystallization or chromatography.
This multi-step synthetic route allows for controlled introduction of functional groups, enhancing the compound's utility in research and industrial applications.
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Protein Binding : Studies have shown that this compound can interact with specific proteins or enzymes, influencing cellular pathways and functions.
- Cytotoxicity : Preliminary research indicates potential cytotoxic effects against certain cancer cell lines, although detailed studies are needed to confirm these findings.
Case Studies and Research Findings
- Interaction Studies : Investigations into how this compound interacts with proteins can provide insights into its pharmacokinetics and pharmacodynamics. For example, protein binding assays may reveal its affinity for specific targets, which is crucial for understanding its therapeutic potential.
- Cytotoxicity Assessments : In vitro studies have suggested that compounds similar to this compound exhibit varying degrees of cytotoxicity against cancer cell lines. For instance, derivatives synthesized through click chemistry have shown promising results in inhibiting cell proliferation .
- Comparative Analysis : A comparative study of structurally related compounds demonstrated that while this compound shares some properties with other azides and amines, it may exhibit unique biological activities due to the specific arrangement of its functional groups.
Applications
The applications of this compound are diverse, including:
- Organic Synthesis : Its azide group makes it a valuable precursor for synthesizing various bioactive molecules.
- Medicinal Chemistry : Potential use as a lead compound in drug development targeting specific diseases, particularly cancer.
- Bioconjugation Techniques : Its ability to participate in click reactions makes it suitable for bioconjugation applications in drug delivery systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
